2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19819536
InChI: InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-13-9(2)8-10(12)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H19N5
Molecular Weight: 221.30 g/mol

2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine

CAS No.:

Cat. No.: VC19819536

Molecular Formula: C11H19N5

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine -

Specification

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
IUPAC Name 2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Standard InChI InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-13-9(2)8-10(12)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14)
Standard InChI Key AKMBLTKZTVKROS-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NC(=CC(=N2)N)C

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Ethylpiperazine substituent: A piperazine ring (six-membered, two nitrogen atoms) linked via an ethyl group to the pyrimidine’s position 2.

  • Methyl group: At position 6 of the pyrimidine ring, contributing to steric effects and electronic interactions.

Key Identifiers

ParameterValue/DescriptionSource
IUPAC Name2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine
SMILESCCN1CCN(CC1)C2=NC(=CC(=N2)N)C
InChIKeyAKMBLTKZTVKROS-UHFFFAOYSA-N
PubChem CID56724714

Biological Activity and Applications

CompoundTarget ParasiteActivity (IC₅₀)Reference
4-AQ-Py hybridsP. falciparum D65-fold > CQ
P. falciparum W253-fold > CQ

These hybrids bind to heme or inhibit Pf-DHFR-TS, suggesting potential mechanisms for similar compounds .

ADME and Pharmacokinetic Properties

Predicted ADME properties for related compounds include:

PropertyPredictionRelevance
Oral BioavailabilityModerate (pKa ~9.92)
MetabolismHepatic (CYP450 enzymes)
SolubilityEnhanced by ethylpiperazine

These predictions suggest potential for systemic administration, though experimental validation is needed .

Comparative Analysis with Analogues

Structural Variants

CompoundKey FeatureBiological Target
6-(4-Ethylpiperazin-1-yl)-2-methyl-N-(5-(pyridin-4-yl)thiazol-2-yl)pyrimidin-4-amineThiazole-pyridine linkageKinase inhibition
2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amineSimplified pyrimidine coreHypothetical DHFR-TS

Activity Comparison

CompoundIC₅₀ (μM) vs. P. falciparumSelectivity Index
7i (4-AQ-Py hybrid)0.2 (D6 strain)>1000
2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amineNot reportedHypothetical

Research Gaps and Future Directions

  • Mechanistic Studies: Clarify whether this compound targets heme, DHFR-TS, or kinases.

  • In Vivo Efficacy: Assess activity in P. berghei models, as done for 7e and 7i .

  • Derivatization: Introduce substituents (e.g., aryl groups) to optimize potency .

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